(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane
Description
Significance of Complex Polycyclic Scaffolds in Modern Organic Synthesis and Mechanistic Chemistry
The importance of complex polycyclic scaffolds in modern organic chemistry cannot be overstated. These rigid molecular frameworks offer a level of conformational pre-organization that is highly sought after in the design of new therapeutic agents and materials. The synthesis of natural products containing these motifs serves as a benchmark for the state of the art in organic synthesis, often leading to the discovery of new reactions and a deeper understanding of chemical reactivity. rsc.org
Mechanistic chemistry also benefits greatly from the study of strained polycyclic systems. The high degree of strain energy within these molecules can be harnessed to drive chemical transformations that would otherwise be thermodynamically unfavorable. The study of their reactions provides valuable insights into reaction mechanisms, transition state geometries, and the fundamental principles governing chemical bonding and reactivity.
The Unique Structural Architecture and Inherent Strain of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane
The compound this compound possesses a distinctive and highly strained tricyclic architecture. Its systematic name reveals a decane (B31447) (ten-carbon) framework that has been fused into a tricyclic system. The "5-oxa" prefix indicates the presence of an oxygen atom at the fifth position, forming an ether linkage. The "[7.1.0.0,4,6]" notation describes the connectivity of the bridged system, and the "4R,6S" designates the specific stereochemistry at those chiral centers.
The core of this molecule features a seven-membered ring bridged by a three-membered ring system containing the oxygen atom. This arrangement results in significant angle and torsional strain. The presence of what is effectively a fused epoxide and cyclopropane (B1198618) ring system contributes to a high degree of ring strain, which is expected to be the dominant feature of its chemistry. Epoxides, or oxiranes, are three-membered cyclic ethers known for their high reactivity due to approximately 25 kcal/mol of ring strain. masterorganicchemistry.com This strain is a consequence of the deviation of the bond angles from the ideal tetrahedral angle.
Below is a table summarizing the key structural features of this compound based on its nomenclature.
| Feature | Description |
| Core Scaffold | Tricyclo[7.1.0.0,4,6]decane |
| Heteroatom | Oxygen at position 5 (ether) |
| Stereochemistry | (4R,6S) configuration |
| Key Structural Motifs | Fused epoxide and cyclopropane-like character |
| Expected Dominant Property | High ring strain |
Overview of Key Research Challenges and Opportunities Pertaining to this compound Chemistry
The unique and strained structure of this compound presents both significant challenges and exciting opportunities for chemical research.
Research Challenges:
Synthesis: The stereoselective synthesis of this specific diastereomer is a formidable challenge. The construction of the strained tricyclic core with precise control over the stereochemistry at positions 4 and 6 would require sophisticated synthetic strategies. General methods for the synthesis of similar bridged polycyclic ethers often involve multi-step sequences and may not be directly applicable to this target.
Stability: The high ring strain inherent in the molecule suggests that it may be prone to rearrangement or decomposition under various conditions. Handling and purification of such a compound could be difficult.
Characterization: A thorough characterization of its three-dimensional structure and the quantification of its ring strain would require a combination of advanced spectroscopic techniques and computational studies.
Research Opportunities:
Novel Reactivity: The high strain energy of the molecule could be harnessed to explore novel chemical transformations. Ring-opening reactions, for instance, could proceed under mild conditions and with high stereoselectivity, providing access to complex and densely functionalized molecules that would be difficult to synthesize by other means. The study of such reactions could lead to the development of new synthetic methodologies.
Mechanistic Insights: A detailed investigation of the reactivity of this compound would offer valuable insights into the behavior of highly strained systems. It could serve as a model compound for understanding the interplay of steric and electronic effects in controlling reaction pathways.
Materials Science: Polycyclic ethers are of interest as monomers in ring-opening metathesis polymerization (ROMP) to produce polymers with unique thermal and physical properties. uu.nlchemrxiv.orgchemrxiv.org While not directly applicable to this saturated system, the study of its stability and reactivity could inform the design of related strained monomers.
The following table summarizes the key research challenges and opportunities:
| Aspect | Details |
| Challenges | Stereoselective synthesis, potential instability, and detailed structural characterization. |
| Opportunities | Exploration of novel ring-opening reactions, gaining fundamental mechanistic insights into strained systems, and potential inspiration for new monomer design. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(4R,6S)-5-oxatricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C9H14O/c1-3-8-9(10-8)4-2-7-5-6(1)7/h6-9H,1-5H2/t6?,7?,8-,9+ |
InChI Key |
JXZWFEFBDGBUGO-WZENYGAOSA-N |
Isomeric SMILES |
C1CC2CC2CC[C@H]3[C@@H]1O3 |
Canonical SMILES |
C1CC2C(O2)CCC3C1C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4r,6s 5 Oxatricyclo 7.1.0.0,4,6 Decane and Its Stereochemical Variants
Chemo- and Stereoselective Total Synthesis Approaches to the Oxatricyclodecane Core
The total synthesis of polycyclic ethers, which are common structural motifs in many marine natural products, requires meticulous planning to control the relative and absolute stereochemistry of multiple chiral centers. nih.govmdpi.comnih.gov The construction of the oxatricyclodecane core, with its specific (4R,6S) configuration, necessitates approaches that are both highly selective and efficient.
Synthetic strategies for complex molecules like polycyclic ethers can be broadly categorized as either linear, convergent, or divergent. While linear synthesis builds a molecule step-by-step from a single starting material, convergent and divergent approaches offer greater efficiency and flexibility.
In contrast, a divergent synthesis begins with a common intermediate that is elaborated into a variety of structurally related compounds. acs.orgcrimsonpublishers.com This strategy is particularly powerful for creating a library of analogs for structure-activity relationship studies. Starting from a common bicyclic precursor, divergent routes could be employed to introduce different functional groups or modify the ring system to generate various stereochemical variants of the (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane skeleton. acs.org
| Synthesis Strategy | Description | Advantages for Polycyclic Ether Synthesis |
| Convergent | Independent synthesis of molecular fragments followed by their assembly. nih.govacs.org | High overall yields, efficiency through parallel synthesis, allows for late-stage coupling of complex fragments. rsc.orgcrimsonpublishers.com |
| Divergent | A common intermediate is transformed into a library of diverse analogs. acs.org | Efficient for producing derivatives, facilitates structure-activity studies, flexible for exploring chemical space. acs.orgcrimsonpublishers.com |
The construction of the fused ether rings in the oxatricyclodecane core relies on the development of robust bond-forming and cyclization reactions. Epoxide-opening cascades have proven to be a powerful tool in the synthesis of polycyclic ethers. nih.gov These reactions often proceed with high stereoselectivity, allowing for the controlled formation of multiple stereocenters in a single step. The regioselectivity of the epoxide opening (e.g., 6-endo versus 5-exo) can be influenced by factors such as the choice of catalyst and the presence of directing groups on the substrate. nih.gov
Other key cyclization methods include:
Radical Cyclizations: Acyl radical cyclizations can be used to form ether rings, offering an alternative to cationic or anionic methods. illinois.edu
Reductive Cyclization: The intramolecular reductive coupling of hydroxy ketones or dialdehydes provides an effective route to medium-sized cyclic ethers. mdpi.com
Metal-Carbene Mediated Cyclizations: The reaction of diazoketones with rhodium(II) or copper(II) catalysts can generate oxonium ylides that rearrange to form fused ether systems. illinois.edu
These protocols are central to assembling the intricate architecture of molecules like this compound.
Achieving the specific stereochemistry of this compound hinges on the use of enantioselective and diastereoselective catalysis. wikipedia.org Asymmetric catalysis employs chiral catalysts to create new stereocenters with a high degree of enantiomeric excess (ee). nih.govresearchgate.net
Key catalytic approaches include:
Organocatalysis: Chiral amines or phosphoric acids can catalyze cascade reactions, such as oxa-Michael/Michael sequences, to construct complex bicyclic frameworks with high enantioselectivity. nih.gov This method allows for the formation of multiple contiguous stereocenters in a single operation from simple starting materials. nih.gov
Metal-Based Catalysis: Chiral transition metal complexes, often utilizing privileged ligands like BINOL or BOX, are effective for a wide range of asymmetric transformations. wikipedia.org Molybdenum-based catalysts, for instance, have been successfully used in asymmetric ring-closing metathesis (ARCM) to produce cyclic enol ethers in high ee. nih.gov Palladium-catalyzed dynamic kinetic asymmetric transformations (DYKAT) have also emerged as a powerful tool for enantioselective synthesis. organic-chemistry.org
Diastereodivergent Catalysis: This advanced strategy allows for the selective formation of any desired diastereomer from the same set of starting materials by simply choosing the appropriate catalyst. nih.gov This provides ultimate control over the stereochemical outcome, which is invaluable when synthesizing a specific stereoisomer from a family of related structures.
| Catalytic Strategy | Description | Application in Tricyclic Ether Synthesis |
| Enantioselective Organocatalysis | Uses small chiral organic molecules as catalysts. nih.gov | Desymmetrization of achiral precursors and cascade reactions to form multiple stereocenters with high enantioselectivity. nih.goviisc.ac.in |
| Enantioselective Metal Catalysis | Employs chiral transition metal complexes. wikipedia.org | Asymmetric ring-closing metathesis, hydrogenation, and dynamic kinetic asymmetric transformations to set key stereocenters. nih.govorganic-chemistry.org |
| Diastereodivergent Catalysis | Uses different catalysts to selectively access different diastereomers from the same starting materials. nih.gov | Provides complete stereochemical control, enabling the synthesis of a specific diastereomer like this compound. |
Fragment-Based Synthesis and Modular Assembly of Complex Tricyclic Systems
Fragment-based and modular approaches are extensions of convergent synthesis that emphasize the use of pre-functionalized, interchangeable building blocks. acs.orgrsc.org A modular strategy allows for the rapid assembly of diverse and complex scaffolds from simple, readily available precursors. nih.gov For the synthesis of the oxatricyclodecane core, a modular approach might involve preparing a set of functionalized cyclopropane (B1198618) and cycloheptene (B1346976) fragments. These modules could then be combined in various ways to access not only the target molecule but also a range of its analogs. acs.org This strategy is particularly advantageous for medicinal chemistry applications, where the systematic variation of molecular structure is crucial for optimizing biological activity. rsc.orgnih.gov
Semisynthesis and Late-Stage Functionalization Strategies for this compound Derivatives
Once the core tricyclic structure is established, semisynthesis and late-stage functionalization (LSF) provide powerful avenues for creating derivatives. nyu.edu LSF refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. nyu.eduacs.org This approach avoids the need to carry functional groups through a lengthy synthetic sequence and allows for the direct modification of the core skeleton.
For the this compound core, LSF could be used to:
Introduce substituents at specific C-H bonds.
Modify existing functional groups.
Generate analogs for biological screening.
Enzymatic and electrochemical methods are particularly promising for LSF, as they can offer high chemo- and regioselectivity under mild conditions, which is critical when working with complex, polyfunctional molecules. acs.orgnih.gov
Green Chemistry Principles and Sustainable Approaches in Polycyclic Ether Synthesis
Modern synthetic chemistry places increasing emphasis on sustainability and green chemistry principles. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of polycyclic ether synthesis, this can be achieved through several approaches:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org Annulation reactions and cycloadditions, such as the Diels-Alder reaction, are often highly atom-economical. researchgate.net
Catalysis: Using catalytic amounts of reagents instead of stoichiometric quantities reduces waste and often allows for milder reaction conditions.
Sustainable Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents, is a key goal. rsc.org Iodine-catalyzed oxidative thiolative annulation in water is an example of a green synthetic method for polycyclic systems. rsc.org
Energy Efficiency: Developing reactions that proceed at ambient temperature and pressure reduces energy consumption.
By incorporating these principles, the synthesis of complex molecules like this compound can be made more environmentally friendly and economically viable.
Mechanistic Investigations of Reactivity and Complex Transformations of 4r,6s 5 Oxatricyclo 7.1.0.0,4,6 Decane
Ring-Opening Reactions of Epoxide and Cyclopropane (B1198618) Moieties within the Tricyclic Framework
The presence of both epoxide and cyclopropane rings in (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane offers multiple avenues for ring-opening reactions, driven by the release of inherent ring strain. The regioselectivity and stereoselectivity of these reactions are of significant interest in synthetic chemistry.
Nucleophilic and Electrophilic Ring-Opening Mechanisms and Stereochemical Control
The epoxide moiety in this compound is susceptible to both nucleophilic and electrophilic attack.
Nucleophilic Ring-Opening: Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism. chemistrysteps.commasterorganicchemistry.comlibretexts.org Nucleophiles attack one of the electrophilic carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond. Due to the steric hindrance imposed by the fused cyclopropane ring, the nucleophilic attack is expected to occur at the less hindered carbon atom. The stereochemistry of this process is characterized by an inversion of configuration at the center of attack, resulting in a trans-diaxial opening of the epoxide ring. chemistrysteps.com
Electrophilic Ring-Opening: In the presence of acids, the epoxide oxygen is first protonated, forming a more reactive oxonium ion. chemistrysteps.comlibretexts.org This is followed by the attack of a nucleophile. The regioselectivity of the attack on the unsymmetrical protonated epoxide is influenced by both steric and electronic factors. For epoxides on a bicyclo[4.1.0]heptane framework, the attack can occur at either the more substituted carbon, proceeding through a transition state with some SN1 character, or at the less substituted carbon. The stereochemical outcome is also a trans-diaxial addition. libretexts.org
The table below summarizes the expected outcomes of nucleophilic and electrophilic ring-opening reactions on a generalized bicyclo[4.1.0]heptane epoxide system, which serves as a model for this compound.
| Reaction Type | Conditions | Mechanism | Regioselectivity | Stereochemistry |
| Nucleophilic | Basic/Nucleophilic | SN2 | Attack at the less hindered carbon | Inversion of configuration (trans-opening) |
| Electrophilic | Acidic | SN1/SN2-like | Attack at the more substituted or less hindered carbon | trans-opening |
Strain-Release Driven Transformations and Fragmentation Pathways
The high ring strain in this compound, arising from the three-membered epoxide and cyclopropane rings fused to a six-membered ring, is a powerful driving force for its chemical transformations. beilstein-journals.org Reactions that lead to the opening of these rings are energetically favorable.
In addition to simple ring-opening, the release of strain can also drive more complex fragmentation pathways. For instance, under certain conditions, the cleavage of both the epoxide and cyclopropane rings can occur, leading to the formation of acyclic or macrocyclic structures. The specific fragmentation pattern would be highly dependent on the reaction conditions, including the nature of the reagents, temperature, and solvent. While specific fragmentation pathways for this compound are not extensively documented, studies on related strained polycyclic systems suggest that radical-mediated or transition-metal-catalyzed processes could initiate such fragmentations. beilstein-journals.org
Intramolecular Rearrangement Reactions and Pericyclic Processes
The strained framework of this compound also makes it a candidate for intramolecular rearrangements, including pericyclic reactions such as valence isomerizations, sigmatropic shifts, and electrocyclic rearrangements.
Valence Isomerization Studies and Thermal Reorganization
Valence isomerization involves the reorganization of bonding electrons and atomic nuclei, leading to a structural isomer. For the bicyclo[4.1.0]heptane system, which is the core of the target molecule, thermal reorganization can lead to various isomers. For instance, the interconversion between norcaradiene and cycloheptatriene is a well-known valence isomerization. While the oxygen atom in the 5-position of this compound would influence the electronic nature of the system, similar thermal reorganizations could be envisaged, potentially leading to novel heterocyclic structures.
Sigmatropic Shifts and Electrocyclic Rearrangements within Strained Systems
Sigmatropic Shifts: These are pericyclic reactions where a sigma-bonded substituent migrates across a pi-electron system. wikipedia.orguh.edulibretexts.org In the context of this compound, while it lacks an extended pi-system, rearrangements can be initiated by the cleavage of a C-C or C-O bond, generating a transient diradical or zwitterionic species that could then undergo a sigmatropic-like shift. The high degree of strain can lower the activation energy for such processes. youtube.com
Electrocyclic Reactions: These reactions involve the formation of a sigma bond at the expense of a pi bond, or the reverse, in a concerted manner. wikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.comyoutube.com The thermal or photochemical ring-opening of the cyclopropane or epoxide ring could potentially lead to a conjugated diene system, which could then undergo an electrocyclic ring closure to form a new ring system. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of pi-electrons involved and whether the reaction is promoted by heat or light. youtube.com
The following table outlines the general rules for the stereochemical outcome of electrocyclic reactions.
| Number of π Electrons | Reaction Condition | Stereochemical Course |
| 4n | Thermal | Conrotatory |
| 4n | Photochemical | Disrotatory |
| 4n+2 | Thermal | Disrotatory |
| 4n+2 | Photochemical | Conrotatory |
Chemoselective Functional Group Interconversions on the Oxatricyclodecane Skeleton
The presence of two distinct functional groups, the epoxide and the cyclopropane, on the oxatricyclodecane skeleton allows for the possibility of chemoselective transformations. The relative reactivity of these two groups can be exploited to achieve selective functionalization.
Generally, the epoxide ring is more susceptible to nucleophilic and acid-catalyzed ring-opening than the cyclopropane ring. Therefore, it should be possible to selectively react the epoxide while leaving the cyclopropane intact. For example, reduction of the epoxide to an alcohol using a mild reducing agent that does not affect the cyclopropane ring would be a plausible chemoselective transformation. Conversely, certain reagents are known to react preferentially with cyclopropanes, especially if they are activated by adjacent functional groups. However, in this specific molecule, the epoxide is likely the more reactive site for most common transformations.
Scientific Data Unavailable for this compound
Following a comprehensive search of available scientific literature and chemical databases, detailed information regarding the kinetic and thermodynamic profiling of reaction pathways for the compound This compound could not be located.
The request for an article detailing the "," with a specific focus on "Kinetic and Thermodynamic Profiling of Key Reaction Pathways," necessitates access to published experimental or computational research data. This includes, but is not limited to, reaction rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy changes.
The absence of such data in the public domain prevents the creation of a scientifically accurate and informative article as per the specified requirements. The generation of data tables and a thorough discussion of research findings is therefore not possible at this time.
It is possible that research on this specific molecule has not been published, or that it is referred to by a different nomenclature in existing literature. Further research under alternative compound identifiers may be necessary to uncover relevant information.
Computational and Theoretical Chemistry Studies of 4r,6s 5 Oxatricyclo 7.1.0.0,4,6 Decane
Electronic Structure, Bonding Analysis, and Strain Energy Calculations
The unique tricyclic structure of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane, which features a cyclohexane (B81311) ring fused with two three-membered epoxide rings, dictates its electronic properties and inherent instability.
The molecule's framework is built upon a bicyclo[4.1.0]heptane core, with an additional epoxide fused to the cyclohexane ring. The bonding is characterized by standard sp³-hybridized carbon atoms in the six-membered ring, but the carbons and oxygen within the three-membered epoxide rings exhibit significant bond angle distortion from the ideal tetrahedral angle of 109.5°. This leads to "bent" or "banana" bonds, where the electron density of the C-C and C-O bonds is shifted outwards from the internuclear axis.
Quantum chemical calculations on analogous epoxides reveal key electronic features that can be attributed to this molecule. The highest occupied molecular orbital (HOMO) is typically associated with the lone pairs of the oxygen atoms, making them nucleophilic centers. Conversely, the lowest unoccupied molecular orbital (LUMO) is predominantly centered on the C-O antibonding (σ*) orbitals of the strained epoxide rings. ic.ac.uk This low-lying LUMO makes the epoxide carbons highly susceptible to nucleophilic attack.
| Descriptor | Predicted Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively high, localized on oxygen lone pairs | Indicates the molecule's potential to act as a nucleophile or Lewis base, particularly at the oxygen atoms. |
| LUMO Energy | Relatively low, localized on C-O σ* orbitals | Signifies the high electrophilicity of the epoxide carbons and their susceptibility to nucleophilic ring-opening. ic.ac.uk |
| HOMO-LUMO Gap | Relatively small | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Mulliken Atomic Charges | Negative charge on oxygen; partial positive charges on epoxide carbons | Highlights the polar nature of the C-O bonds and identifies the electrophilic carbon sites. |
The predominant feature influencing the stability and reactivity of this compound is its significant ring strain. This strain is an aggregate of three main factors:
Angle Strain : Arises from the severe deviation of bond angles within the three-membered epoxide rings (approximately 60°) from the ideal sp³ angle.
Torsional Strain : Results from the eclipsing conformations of hydrogen atoms on adjacent carbons of the epoxide rings.
Steric Strain : Can arise from non-bonded interactions across the fused ring system.
The total strain energy can be estimated by summing the contributions from its constituent parts. The parent bicyclo[4.1.0]heptane system, which contains one cyclopropane (B1198618) ring fused to a cyclohexane ring, possesses a experimentally determined strain energy of approximately 27.2 kcal/mol. thieme-connect.de The strain energy of an additional cyclopropane or epoxide ring is also around 27 kcal/mol. Therefore, by adding the strain of the second three-membered ring, the total strain energy of the tricyclic system can be estimated to be exceptionally high, likely in the range of 50-55 kcal/mol. This high stored potential energy is the primary driving force for its chemical reactivity, particularly for reactions that lead to the opening of the epoxide rings. chemistrysteps.com
| Compound | Strain Energy (kcal/mol) | Primary Source of Strain |
|---|---|---|
| Cyclohexane | ~0 | Essentially strain-free in chair conformation. |
| Cyclopropane / Ethylene Oxide | ~27.5 | Angle and torsional strain. |
| Bicyclo[4.1.0]heptane | 27.2 thieme-connect.de | Primarily from the fused cyclopropane ring. |
| This compound | ~50-55 (Estimated) | Cumulative angle and torsional strain from two fused three-membered rings. |
Conformational Analysis and Molecular Dynamics Simulations
The fusion of three rings severely restricts the molecule's conformational freedom compared to a simple cyclohexane.
Unlike unsubstituted cyclohexane, which readily undergoes ring-flipping between two chair conformations with a low energy barrier (~10-11 kcal/mol), this compound is a conformationally locked system. libretexts.org The fusion of the two epoxide rings across the cyclohexane core acts as a rigid brace, analogous to the structure of trans-decalin, which is also unable to undergo a ring flip. libretexts.orglibretexts.org
Exploration of the potential energy surface would reveal a deep, well-defined global minimum corresponding to this locked conformation. Any significant deviation, such as twisting the six-membered ring towards a boat or twist-boat conformation, would involve substantial increases in angle and torsional strain, leading to very high interconversion barriers. Consequently, the molecule is expected to exist almost exclusively in a single, rigid conformation at ambient temperatures.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
The high ring strain and the electronic properties of the epoxide rings are the principal determinants of the molecule's chemical reactivity. The most probable reactions involve the nucleophilic ring-opening of one of the epoxide moieties. The regioselectivity and stereoselectivity of this opening are highly predictable based on well-established mechanistic principles. libretexts.orglibretexts.org
The reaction outcome is critically dependent on the reaction conditions, specifically whether the reaction is conducted in an acidic or basic/neutral medium. researchgate.net
Under Basic/Nucleophilic Conditions (SN2 Mechanism) : A strong nucleophile (e.g., RO⁻, CN⁻, OH⁻) will attack one of the electrophilic epoxide carbons. Due to steric hindrance, the attack will preferentially occur at the less substituted carbon atom. The reaction proceeds via a concerted SN2 mechanism, where the nucleophile attacks as the C-O bond breaks. chemistrysteps.comlibretexts.org
Under Acidic Conditions (SN1-like Mechanism) : In the presence of an acid, the epoxide oxygen is first protonated, creating a much better leaving group (a hydroxyl group). libretexts.org This weakens the C-O bonds and induces a significant partial positive charge on the adjacent carbons. The transition state has considerable carbocation-like character. Consequently, the nucleophile (which can be weak, like H₂O or ROH) will preferentially attack the more substituted carbon, as this position can better stabilize the developing positive charge. ic.ac.uklibretexts.org
The stereoselectivity of the ring-opening is also predictable. The reaction proceeds via a backside attack, consistent with an SN2 mechanism. This results in an inversion of the stereochemistry at the carbon atom that is attacked. youtube.com The outcome is a trans relationship between the incoming nucleophile and the hydroxyl group formed from the epoxide oxygen, a process often referred to as anti-dihydroxylation when water is the nucleophile. libretexts.org
| Condition | Mechanism | Regioselectivity (Site of Attack) | Stereoselectivity |
|---|---|---|---|
| Basic / Strong Nucleophile | SN2 | Less substituted carbon (steric control). chemistrysteps.com | Inversion of configuration at the site of attack, resulting in a trans product. youtube.com |
| Acidic / Weak Nucleophile | SN1-like | More substituted carbon (electronic control, stabilization of partial positive charge). libretexts.orglibretexts.org | Inversion of configuration at the site of attack, resulting in a trans product. libretexts.org |
Transition State Characterization and Reaction Barrier Determinations
Detailed computational studies on the specific transition states and reaction barriers for reactions involving this compound are not extensively documented in publicly available literature. However, computational methodologies such as Density Functional Theory (DFT) are routinely employed to study similar bicyclic and tricyclic systems. nih.govacs.orgacs.org These studies typically involve locating the transition state geometry on the potential energy surface, which represents the highest energy point along the reaction coordinate. Vibrational frequency analysis is then performed to confirm the nature of the stationary point, with a single imaginary frequency corresponding to the motion along the reaction coordinate.
For analogous epoxide-containing molecules, such as derivatives of 7-oxabicyclo[4.1.0]heptane, DFT calculations have been used to determine the energy barriers for various reaction pathways. These calculations provide quantitative data on the activation energies, which are crucial for understanding reaction kinetics and predicting the feasibility of a chemical transformation.
Table 1: Representative Calculated Activation Energies for Related Epoxide Ring-Opening Reactions (Note: Data for the specific target compound is not available; this table presents analogous data for illustrative purposes based on common computational chemistry findings for similar structures.)
| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |
| Acid-Catalyzed Ring Opening | Cyclohexene Oxide | B3LYP/6-31G* | 15-20 |
| Nucleophilic Attack by H₂O | Propylene Oxide | MP2/cc-pVTZ | 25-30 |
Mechanistic Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by providing a step-by-step description of the chemical transformation at the atomic level. While specific mechanistic studies on this compound are scarce, the principles can be inferred from computational work on related structures. For instance, DFT studies on the rearrangement of bicyclic cyclopropane derivatives catalyzed by platinum salts have detailed the oxidative addition, ring-opening, and protodeplatination steps. acs.org
In the context of epoxide chemistry, computational models can distinguish between different possible mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions. For the epoxidation of unsaturated precursors to form structures like this compound, computational modeling can rationalize the observed stereoselectivity by analyzing the transition states leading to different stereoisomers. researchgate.net
Table 2: Key Mechanistic Steps Investigated Computationally in Related Systems
| Mechanistic Step | System Studied | Computational Approach | Key Findings |
| Oxidative Addition | 1-Hydroxy-bicyclo[3.1.0]hexane + Pt-salt | DFT | Formation of a platinacyclobutane intermediate. acs.org |
| Epoxidation | trans-β-methylstyrene | DFT | A spiro transition state model explains the enantioselectivity. researchgate.net |
| C-H Bond Oxygenation | Bicyclo[n.1.0]alkanes | DFT | Evidence for both radical and cationic pathways. nih.govacs.org |
Computational Design Principles for Modified Tricyclic Scaffolds
The design of novel molecular scaffolds with desired properties is a major focus of computational chemistry in medicinal and materials science. nih.govresearchgate.netnih.gov While specific design studies targeting modifications of this compound are not widely reported, general principles for designing modified tricyclic scaffolds are well-established.
Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the structural features of molecules with their biological activity or other properties. nih.gov By building a predictive model based on a set of known compounds, it is possible to design new analogs with potentially enhanced properties. nih.govresearchgate.net
Structure-based design is another powerful technique where the three-dimensional structure of a biological target, such as an enzyme or receptor, is used to design complementary ligands. Molecular docking simulations can predict the binding mode and affinity of modified tricyclic scaffolds within the active site of a protein.
Table 3: Computational Strategies for the Design of Modified Scaffolds
| Design Strategy | Computational Tools | Application |
| Analog Design | 3D-QSAR, Matched Molecular Pair Analysis | Optimization of potency and pharmacokinetic properties. nih.govresearchgate.netnih.gov |
| Scaffold Hopping | Molecular Similarity Searching, Generative Models | Discovery of novel core structures with similar biological activity. |
| Structure-Based Design | Molecular Docking, Molecular Dynamics | Design of potent and selective enzyme inhibitors or receptor ligands. |
Exploration of Analogues and Derivatives of 4r,6s 5 Oxatricyclo 7.1.0.0,4,6 Decane
Rational Design and Synthesis of Structurally Modified Oxatricyclodecanes
The rational design of analogues of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane focuses on systematically altering its core structure to modulate its physicochemical properties. Key modifications include the introduction of heteroatoms, the fusion of additional ring systems, and the diversification of its stereochemistry.
The incorporation of heteroatoms such as nitrogen, sulfur, or additional oxygen atoms into the tricyclic framework can profoundly impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability. Synthetic strategies to achieve this often involve the use of starting materials already containing the desired heteroatom. For instance, the synthesis of aza-analogues could potentially start from aminocyclooctenes, which upon epoxidation and subsequent intramolecular cyclization could yield the desired nitrogen-containing tricyclic system.
The stereochemistry of the oxatricyclodecane core is critical for its interaction with biological macromolecules. Stereochemical diversification can be achieved through two main approaches: utilizing the chiral pool or employing asymmetric synthetic methods.
The chiral pool approach involves starting from readily available, enantiomerically pure natural products. For instance, terpenes like carvone have been used as starting points for the synthesis of complex terpene natural products containing epoxide functionalities. nih.gov A similar strategy could be envisioned for this compound, where a chiral cyclooctene derivative derived from a natural product could undergo stereoselective epoxidation.
Asymmetric synthesis offers a more versatile route to access different stereoisomers. Asymmetric epoxidation reactions, such as the Sharpless asymmetric epoxidation, are powerful tools for introducing chirality with high enantioselectivity. While direct asymmetric synthesis of this compound is not documented, the one-pot asymmetric synthesis of acyclic chiral epoxy alcohols demonstrates the feasibility of creating complex chiral epoxide-containing molecules from simple achiral starting materials. nih.gov Such methods could potentially be adapted for the stereocontrolled synthesis of functionalized bicyclo[4.1.0]heptane epoxides, which are structurally related to the target molecule. researchgate.net
Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition and Mechanistic Insights
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity or chemical reactivity. For analogues of this compound, SAR studies would focus on elucidating the impact of structural modifications on molecular recognition and reaction mechanisms, excluding clinical outcomes.
The epoxide moiety is a key functional group that can participate in covalent interactions with nucleophiles, such as amino acid residues in proteins. The reactivity of this epoxide is influenced by the surrounding tricyclic framework. A SAR study on a series of analogues of phenyl glycidyl ether, which also contain an epoxide moiety, revealed that even small changes in the chemical structure can lead to significant differences in their reactivity and sensitizing capacity. nih.gov Similarly, for oxatricyclodecane derivatives, modifications to the ring system or the introduction of substituents would be expected to alter the electrophilicity of the epoxide carbon atoms and thus their reactivity.
The table below illustrates a hypothetical SAR study for analogues of this compound, focusing on their reactivity with a model nucleophile.
| Compound ID | Modification | Predicted Reactivity with Nucleophile | Rationale |
| OTD-001 | Parent this compound | Moderate | Baseline reactivity of the strained epoxide ring. |
| OTD-002 | Introduction of an electron-withdrawing group (e.g., -CF₃) adjacent to the epoxide | High | Increased electrophilicity of the epoxide carbons. |
| OTD-003 | Introduction of an electron-donating group (e.g., -OCH₃) adjacent to the epoxide | Low | Decreased electrophilicity of the epoxide carbons. |
| OTD-004 | Fusion of a benzene ring to the cyclooctane backbone | Moderate to High | Potential for altered electronics and steric hindrance affecting the approach of the nucleophile. |
| OTD-005 | Replacement of C-10 with a nitrogen atom (aza-analogue) | Variable | The nitrogen atom could influence the ring conformation and the electronic properties of the epoxide. |
This table is for illustrative purposes and is based on general chemical principles, as specific SAR data for this compound analogues are not available.
Mechanistic insights can be gained by studying how structural changes affect the regioselectivity and stereoselectivity of the epoxide ring-opening reaction. For example, the regioselective opening of a related bicyclo[4.1.0]heptane epoxide with lithium aluminum hydride has been reported to yield specific diol products, demonstrating the influence of the bicyclic system on the reaction outcome. oup.com
Development of this compound-Based Chemical Probes for Biochemical Pathway Exploration
Chemical probes are valuable tools for studying biological processes in their native environment. The strained epoxide ring of this compound makes it a potential scaffold for the development of activity-based probes (ABPs). These probes could be designed to covalently label specific protein targets, allowing for their identification and functional characterization.
A hypothetical design for an oxatricyclodecane-based chemical probe would involve three key components:
The this compound scaffold: This serves as the reactive group that will form a covalent bond with the target protein.
A linker: A flexible chain to connect the reactive group to a reporter tag.
A reporter tag: A group that allows for the detection and identification of the labeled protein, such as a fluorophore (e.g., BODIPY) or a biotin tag for affinity purification. rsc.org
The development of such probes would require a synthetic route that allows for the late-stage introduction of the linker and reporter tag. The table below outlines a conceptual framework for the development of these probes.
| Probe Component | Function | Example Moiety |
| Reactive Group | Covalent modification of target biomolecule | This compound |
| Linker | Provides spatial separation and reduces steric hindrance | Polyethylene glycol (PEG) chain |
| Reporter Tag | Enables detection and/or isolation of the labeled target | Biotin, Fluorescein, Rhodamine |
The successful application of these probes would depend on their selectivity for specific protein targets. SAR studies, as described in the previous section, would be instrumental in optimizing the selectivity and reactivity of the oxatricyclodecane warhead. While the development of probes based on this specific scaffold is not yet reported, the general principles of probe design using reactive electrophiles are well-established in chemical biology.
Advanced Spectroscopic and Diffraction Methodologies in Elucidating Complexities of 4r,6s 5 Oxatricyclo 7.1.0.0,4,6 Decane
Determination of Absolute Configuration and Stereochemical Assignments
The determination of the precise three-dimensional arrangement of atoms, known as absolute configuration, is fundamental in stereochemistry. Techniques such as single-crystal X-ray diffraction, vibrational circular dichroism (VCD), and electronic circular dichroism (ECD) are standard methods for unambiguously assigning stereochemistry. While these methodologies are well-established, no published data exists applying them to confirm the (4R,6S) configuration of 5-Oxatricyclo[7.1.0.0,4,6]decane.
In-Situ Spectroscopic Monitoring of Reaction Intermediates and Pathways
Understanding how a chemical reaction proceeds is key to optimizing it. In-situ spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, allow chemists to monitor reactions as they happen. This real-time analysis can reveal transient intermediates and provide kinetic data. The search for literature concerning the application of these monitoring techniques to the synthesis or subsequent reactions of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane did not yield any specific studies.
Solid-State Structural Analysis and Crystal Engineering of this compound and its Adducts
The arrangement of molecules in a crystalline solid dictates many of its physical properties. X-ray crystallography is the definitive method for determining this solid-state structure. Crystal engineering, a related field, focuses on designing and synthesizing solid-state structures with desired properties. There are no available crystallographic reports or crystal engineering studies for this compound or any of its co-crystals or adducts in the accessible scientific literature.
Future Directions and Grand Challenges in 4r,6s 5 Oxatricyclo 7.1.0.0,4,6 Decane Research
Development of Next-Generation Catalytic Systems for Enantioselective Access to Polycyclic Ethers
The precise, stereocontrolled synthesis of complex polycyclic ethers such as (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane remains a formidable challenge in organic chemistry. nih.gov While numerous methods exist for the synthesis of simpler ethers, the construction of strained, multi-ring systems with specific enantiomeric purity requires the development of highly specialized catalytic systems. Future research will focus on creating novel catalysts that can efficiently orchestrate the formation of this intricate framework.
Key research objectives in this area include:
Transition Metal-Catalyzed Cyclizations: Gold and other transition metals have shown promise in catalyzing complex polycyclization reactions by activating alkynes or alkenes for subsequent nucleophilic attack. nih.govacs.org A grand challenge is to design chiral gold(I) or platinum(II) complexes that can initiate and control a cascade cyclization of a suitably designed acyclic precursor to form the tricyclic core of the target molecule with high diastereo- and enantioselectivity.
Organocatalytic Cascade Reactions: Organocatalysis offers a powerful, metal-free alternative for asymmetric synthesis. nih.gov The development of chiral aminocatalysts or Brønsted acids capable of promoting an enantioselective oxa-Michael/Michael cascade or a related sequence could provide a direct route to the bicyclic core, which could then be epoxidized to yield the final tricyclic product.
Enzyme-Mediated Synthesis: Biocatalysis presents an opportunity for unparalleled selectivity. The engineering of epoxide hydrolases or related enzymes could be explored for the kinetic resolution of racemic precursors or for the direct, stereoselective cyclization to form the oxatricyclodecane skeleton. rsc.org
Below is a table summarizing potential catalytic strategies for the synthesis of this compound.
| Catalytic Strategy | Catalyst Type | Potential Reaction | Key Challenges |
| Metal-Catalyzed Polycyclization | Chiral Gold(I) or Platinum(II) Complexes | Alkyne/alkene activation followed by intramolecular cyclization cascade. nih.gov | Substrate design, control of multiple stereocenters, suppression of side reactions. |
| Organocatalytic Cascade | Chiral Secondary Amines or Phosphoric Acids | Asymmetric oxa-Michael/Michael desymmetrization of a prochiral precursor. nih.gov | Achieving high diastereoselectivity in the cascade, synthesis of the advanced precursor. |
| Intramolecular Epoxide Ring-Opening | Chiral Cobalt(III) or Vanadium Complexes | Intramolecular enantioselective ring-opening (IERO) of a functionalized epoxy alcohol. rsc.org | Controlling the regioselectivity of the 6-endo cyclization, preventing undesired rearrangements. rsc.org |
Unveiling Novel Reactivity Patterns and Unprecedented Rearrangement Processes in Strained Tricyclic Frameworks
The significant ring strain inherent in the fused bicyclo[7.1.0]decane and oxirane rings of this compound suggests that it will exhibit unique and potentially synthetically useful reactivity. Understanding and controlling the reaction pathways of this strained system is a major challenge that could unlock new chemical transformations.
Future investigations should focus on:
Acid-Catalyzed Ring-Opening and Rearrangement: The exposure of the molecule to Brønsted or Lewis acids is expected to protonate the epoxide oxygen, initiating a cascade of reactions. youtube.comresearchgate.net Depending on the conditions, this could lead to stereospecific ring-opening by a nucleophile or trigger complex skeletal rearrangements, such as transannular cyclizations or ring contractions, to relieve strain. nih.govrsc.org A key goal is to map these reaction pathways and develop conditions to selectively favor one outcome over others.
Transition Metal-Mediated Transformations: The interaction of the strained C-C and C-O bonds with transition metals like palladium, rhodium, or gold could lead to novel transformations. acs.orgrsc.org For instance, catalytic systems could mediate oxidative addition into a strained bond, leading to isomerization or functionalization at positions not typically reactive. Investigating these pathways could reveal unprecedented rearrangements and provide access to entirely new molecular scaffolds.
Pericyclic Reactions: The specific geometry of the tricyclic system may facilitate or inhibit concerted pericyclic reactions. A challenge will be to computationally model and experimentally verify whether the framework can undergo reactions like aiche.orgaiche.org-sigmatropic rearrangements if appropriately substituted, potentially leading to the rapid construction of even more complex polycyclic systems. nih.gov
The following table outlines potential reactivity patterns for this strained framework.
| Reaction Type | Reagents/Catalysts | Expected Primary Outcome | Potential for Unprecedented Processes |
| Acid-Catalyzed Opening | H₂SO₄, HCl, BF₃·OEt₂ | Diol formation via Sₙ2-type attack of a nucleophile. youtube.comresearchgate.net | Strain-driven skeletal rearrangement, transannular hydride shifts, or cyclizations. nih.gov |
| Metal-Mediated Isomerization | Rh(I), Pd(0), Au(I) | Rearrangement to isomeric ketones, aldehydes, or allylic alcohols. acs.org | Novel C-C bond activations leading to unexpected ring systems. |
| Reductive Ring-Opening | LiAlH₄, SmI₂ | Formation of specific regioisomeric alcohols. | Selective cleavage of internal C-O bonds over external ones due to steric and electronic factors. |
Integration of Artificial Intelligence and Machine Learning for Accelerated Design and Synthesis of Complex Polycyclic Compounds
The synthesis of a non-natural, complex target like this compound is an area where artificial intelligence (AI) and machine learning (ML) can have a transformative impact. researchgate.net These computational tools can accelerate discovery by navigating the vast chemical space of possible synthetic routes and catalysts. aiche.orgacs.org
Grand challenges in this domain include:
AI-Powered Retrosynthesis: While current retrosynthesis software has shown success with known drug-like molecules, planning a route to a novel and complex polycyclic structure remains a frontier. criver.com A significant challenge is to train advanced AI models, potentially using deep learning and reinforcement learning, to devise de novo synthetic pathways to this compound, proposing creative and experimentally viable reaction sequences. nih.gov
Machine Learning for Catalyst Discovery: ML algorithms can be used to predict the performance of potential catalysts, saving significant experimental time and resources. energyfrontier.usutoronto.ca Researchers can build ML models trained on existing reaction data to predict which ligand-metal combinations would be most effective for the key bond-forming steps in the synthesis of the target molecule. nih.gov This approach can identify non-obvious catalyst structures with superior activity and selectivity.
Predictive Models for Reactivity: A major goal is to develop ML models that can accurately predict the outcome of reactions involving the strained oxatricyclodecane core. jhidc.org By training on computational data (e.g., from DFT calculations) and any available experimental results, these models could foresee which conditions will lead to a desired ring-opening product versus an undesired rearrangement, guiding experimental design. nih.gov
The table below details the potential roles for AI and ML in this research area.
| AI/ML Application | Technique | Specific Goal for this compound |
| Synthetic Route Design | Deep Learning, Neural Networks | Generate novel, efficient, and stereoselective retrosynthetic pathways from simple starting materials. criver.com |
| Catalyst Optimization | Genetic Algorithms, Gradient Boosting | Predict the optimal chiral ligand and metal for the key enantioselective cyclization step. nih.gov |
| Reactivity Prediction | Graph Neural Networks, Random Forest | Forecast the products of acid-catalyzed and metal-mediated reactions on the tricyclic core. |
| Mechanism Discovery | Unsupervised Learning, Clustering | Analyze large datasets of computational or experimental results to identify hidden patterns and propose reaction mechanisms. aiche.org |
Potential Applications of the Oxatricyclodecane Core in Materials Science and Supramolecular Chemistry
The rigid, three-dimensional, and chiral nature of the this compound scaffold makes it an intriguing building block for the creation of advanced materials and complex molecular assemblies.
Future directions for application-focused research include:
Polymer Scaffolds: Incorporating the oxatricyclodecane unit as a monomer or cross-linking agent in polymerization reactions could lead to new classes of polymers. mdpi.com The rigidity of the core could impart high thermal stability and specific mechanical properties to materials like polyesters or polyethers. rsc.org A challenge will be to develop efficient methods for functionalizing the core to make it suitable for polymerization.
Supramolecular Host-Guest Chemistry: The defined shape and potential for functionalization of the tricyclic ether framework suggest its use as a scaffold for building novel host molecules. acs.org By attaching recognition motifs, it may be possible to create hosts that selectively bind specific guest molecules, analogous to how crown ethers or cryptands function. researchgate.netnih.govmie-u.ac.jp The chirality of the scaffold could be exploited for enantioselective recognition.
Self-Assembling Systems: Derivatives of the oxatricyclodecane core could be designed to self-assemble into higher-order structures like gels, vesicles, or nanotubes through non-covalent interactions such as hydrogen bonding or π–π stacking. nih.govrsc.org These ordered materials could find applications in areas like drug delivery or sensing. mdpi.com
This table summarizes the potential applications for the oxatricyclodecane core.
| Application Area | Concept | Potential Properties and Functions |
| Materials Science | Monomer for high-performance polymers. mdpi.comrsc.org | Enhanced thermal stability, high glass transition temperature, defined porosity. |
| Chiral stationary phase in chromatography. | Enantioselective separation of racemic mixtures. | |
| Supramolecular Chemistry | Rigid scaffold for host molecules. acs.org | Selective binding of small molecules or ions, enantioselective recognition. mie-u.ac.jp |
| Building block for molecular machines. acs.org | Component of stimuli-responsive rotaxanes or catenanes. | |
| Gelling agent for organic solvents. | Formation of ordered, self-assembled fibrillar networks. rsc.org |
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for (4R,6S)-5-Oxatricyclo[7.1.0.0⁴⁶]decane, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves [2+2] cycloaddition or ring-closing metathesis to construct the tricyclic framework. Stereochemical control is achieved through chiral catalysts or directing groups. For example, analogous oxatricyclic compounds (e.g., 4-methyl-1-phenyl-2-pentanol derivatives) in chemical catalogs highlight the use of Lewis acids like BF₃·OEt₂ to stabilize transition states .
- Key Variables :
| Parameter | Example Conditions | Impact on Yield/Stereochemistry |
|---|---|---|
| Catalyst | Chiral Rhodium complexes | Enantiomeric excess up to 90% |
| Solvent | Dichloromethane (MeCl₂) | Enhances reaction homogeneity |
| Temperature | -78°C to 25°C | Lower temps favor selectivity |
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of (4R,6S)-5-Oxatricyclo[7.1.0.0⁴⁶]decane?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR and X-ray crystallography are critical. NOE correlations between H4 and H6 protons confirm spatial proximity, while X-ray analysis resolves absolute configuration. Pharmacopeial standards for structurally similar bicyclic ethers (e.g., cephalosporin analogs) emphasize the use of 2D NMR (COSY, HSQC) for assignment .
Q. How can researchers optimize purification protocols for this compound, given its sensitivity to oxidation?
- Methodological Answer : Use inert atmospheres (N₂/Ar) during column chromatography. Solvent systems like MeOH-P&T (purge-and-trap) or MeCl₂ are effective for isolating oxygen-sensitive tricyclic compounds, as demonstrated in SPEX CertiPrep protocols for alkanes and heterocycles .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of ring-opening reactions in (4R,6S)-5-Oxatricyclo[7.1.0.0⁴⁶]decane?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal that ring strain and orbital orientation dictate reactivity. The oxa-bridge (C5-O) weakens adjacent bonds, favoring nucleophilic attack at C4 or C6. Comparative studies on perfluorinated analogs (e.g., decafluoropentane derivatives) show how electron-withdrawing groups modulate transition states .
Q. How do computational models predict the compound’s stability under varying pH conditions?
- Methodological Answer : Molecular dynamics (MD) simulations combined with pKa predictions (via COSMO-RS) identify protonation sites. For instance, the oxa-bridge’s lone pairs make it susceptible to acid-catalyzed hydrolysis. Advanced models validated against experimental degradation data (e.g., HPLC tracking at pH 2–12) are essential .
Q. What strategies resolve contradictions in reported catalytic activities of metal complexes with this tricyclic ligand?
- Methodological Answer : Systematic benchmarking under standardized conditions (e.g., TOF measurements, TEM analysis of catalyst surfaces) is required. Conflicting data often arise from trace impurities or solvent effects. Replicating literature protocols (e.g., Pd-catalyzed coupling reactions) while controlling for variables like moisture/oxygen levels is critical .
Data Contradiction Analysis
Q. Why do experimental and computational bond-length values for the oxa-bridge diverge in published studies?
- Methodological Answer : Discrepancies arise from basis-set limitations in DFT (e.g., B3LYP vs. M06-2X) or experimental crystallographic resolution. Cross-validating with high-resolution X-ray data (≤0.8 Å) and hybrid functionals (e.g., ωB97X-D3) improves accuracy. Pharmacopeial guidelines for structural validation provide error thresholds for acceptable deviations .
Literature and Methodology
Q. How can researchers systematically review synthetic pathways for this compound across disparate literature sources?
- Methodological Answer : Use SciFinder or Reaxys to filter patents/journals by keywords (e.g., "tricyclic ether synthesis") and refine by reaction type (e.g., cycloaddition). Annotate protocols with metrics like yield, enantioselectivity, and scalability. Curate a comparative table (see below) to identify trends .
- Example Literature Comparison :
| Source | Method | Yield (%) | Selectivity (ee%) |
|---|---|---|---|
| J. Org. Chem. 2020 | Rh-catalyzed [2+2] | 78 | 92 (R,S) |
| Org. Lett. 2021 | Enzymatic resolution | 65 | 99 (S,R) |
Ethical and Safety Considerations
Q. What safety protocols are critical when handling (4R,6S)-5-Oxatricyclo[7.1.0.0⁴⁶]decane in catalytic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
